molecular formula C14H12ClN3O3S B225206 5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-chlorophenyl ethyl ether

5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-chlorophenyl ethyl ether

Cat. No.: B225206
M. Wt: 337.8 g/mol
InChI Key: NNWKJMOHSJXDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-chlorophenyl ethyl ether is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzotriazole core substituted with a 4-chloro-3-ethoxyphenylsulfonyl group, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-chlorophenyl ethyl ether typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Nitration: The starting material, benzotriazole, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Sulfonylation: The amino group is reacted with 4-chloro-3-ethoxybenzenesulfonyl chloride under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-chlorophenyl ethyl ether can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzotriazole core can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.

    Nucleophilic Substitution: The sulfonyl group can be involved in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl3 or AlCl3).

    Nitration: Nitric acid and sulfuric acid mixture.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products:

    Halogenated Derivatives:

    Nitro Derivatives:

Scientific Research Applications

5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-chlorophenyl ethyl ether has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-chlorophenyl ethyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-[(4-chlorophenyl)sulfonyl]-1H-benzotriazole
  • 1-[(4-ethoxyphenyl)sulfonyl]-1H-benzotriazole
  • 1-[(4-methylphenyl)sulfonyl]-1H-benzotriazole

Uniqueness: 5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-chlorophenyl ethyl ether stands out due to the presence of both chloro and ethoxy substituents on the phenyl ring, which can influence its reactivity and properties

Properties

Molecular Formula

C14H12ClN3O3S

Molecular Weight

337.8 g/mol

IUPAC Name

1-(4-chloro-3-ethoxyphenyl)sulfonylbenzotriazole

InChI

InChI=1S/C14H12ClN3O3S/c1-2-21-14-9-10(7-8-11(14)15)22(19,20)18-13-6-4-3-5-12(13)16-17-18/h3-9H,2H2,1H3

InChI Key

NNWKJMOHSJXDDB-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)Cl

Origin of Product

United States

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